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Introduction
Tosedostat is an orally bioavailable aminopeptidase inhibitor with demonstrated anti-tumor

activity in various cancers, particularly in acute myeloid leukemia (AML).[1] Its mechanism of

action involves the inhibition of M1 family aminopeptidases, leading to the depletion of the

intracellular free amino acid pool. This triggers an amino acid deprivation response (AAR),

resulting in the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis in

cancer cells.[2][3] The primary targets of Tosedostat include Leucyl-cystinyl aminopeptidase

(LAP), Puromycin-sensitive aminopeptidase (PuSA), and Aminopeptidase N (APN).

This document provides detailed protocols for utilizing the CRISPR-Cas9 gene-editing system

to knock out the genes encoding these key aminopeptidases—LNPEP (LAP), NPEPPS

(PuSA), and ANPEP (APN)—in cancer cell lines. This approach allows for a precise genetic

mimicry of Tosedostat's pharmacological effects, providing a powerful tool for studying the

specific contributions of each aminopeptidase to cancer cell survival and for identifying

potential synergistic therapeutic strategies.
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The following tables summarize the inhibitory activity of Tosedostat and provide representative

data for the expected phenotypic outcomes following either Tosedostat treatment or CRISPR-

Cas9 mediated knockout of its target aminopeptidases.

Table 1: Tosedostat Inhibitory Activity

Target Aminopeptidase Gene IC50 (nM)

Leucyl-cystinyl aminopeptidase

(LAP)
LNPEP 100

Puromycin-sensitive

aminopeptidase (PuSA)
NPEPPS 150

Aminopeptidase N (APN) ANPEP 220

Table 2: Anti-proliferative Activity of Tosedostat in Leukemia Cell Lines

Cell Line IC50 (nM)

U-937 10[3]

HL-60 30

KG-1 15

GDM-1 15

Table 3: Representative Phenotypic Comparison of Tosedostat Treatment vs. Aminopeptidase

Knockout in HL-60 Cells (72h)
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Condition
% Apoptotic
Cells (Annexin
V+)

% Cells in
G0/G1 Phase

% Cells in S
Phase

% Cells in
G2/M Phase

Wild-Type

(Control)
5% 45% 40% 15%

Tosedostat (30

nM)
45% 65% 20% 15%

LNPEP Knockout 20% 55% 30% 15%

NPEPPS

Knockout
25% 58% 28% 14%

ANPEP

Knockout
18% 53% 32% 15%

Triple Knockout

(LNPEP,

NPEPPS,

ANPEP)

50% 70% 18% 12%

Note: The data

for knockout cell

lines are

hypothetical and

represent

expected

outcomes based

on the

mechanism of

action of

Tosedostat.

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of
Aminopeptidases
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This protocol describes the generation of stable knockout cell lines for LNPEP, NPEPPS, and

ANPEP in the HL-60 human promyelocytic leukemia cell line using a lentiviral CRISPR-Cas9

system.

1.1. Guide RNA (gRNA) Design

Obtain the cDNA sequence for human LNPEP, NPEPPS, and ANPEP from the NCBI

database.

Use an online gRNA design tool (e.g., CHOPCHOP, Benchling) to identify potential 20-

nucleotide gRNA sequences targeting the initial exons of each gene.

Select 2-3 gRNAs per gene with high predicted on-target efficiency and low off-target scores.

Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence

(e.g., NGG for Streptococcus pyogenes Cas9).

1.2. Cloning of gRNAs into a Lentiviral Vector

Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for

cloning into a lentiviral vector containing the Cas9 nuclease and a gRNA expression cassette

(e.g., lentiCRISPRv2).

Anneal the complementary oligonucleotides to form double-stranded DNA.

Digest the lentiviral vector with the appropriate restriction enzyme (e.g., BsmBI).

Ligate the annealed gRNA duplex into the digested vector.

Transform the ligation product into competent E. coli and select for positive clones by

antibiotic resistance.

Verify the correct insertion of the gRNA sequence by Sanger sequencing.

1.3. Lentivirus Production

Co-transfect HEK293T cells with the lentiviral vector containing the gRNA and packaging

plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

Concentrate the lentivirus using a commercially available kit.

1.4. Transduction of HL-60 Cells

Seed HL-60 cells at a density of 2 x 10^5 cells/mL.

Transduce the cells with the lentivirus at a multiplicity of infection (MOI) of 10 in the presence

of polybrene (8 µg/mL).

Centrifuge the cells at 1000 x g for 90 minutes to enhance transduction efficiency.

Incubate the cells for 48 hours.

Select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.

Expand the puromycin-resistant cells to establish a stable knockout cell pool.

For clonal cell lines, perform single-cell sorting into 96-well plates.

Protocol 2: Validation of Gene Knockout
2.1. Genomic DNA PCR and Sequencing

Isolate genomic DNA from the knockout cell pool or clonal populations.

Design primers flanking the gRNA target site for each gene.

Amplify the target region by PCR.

Analyze the PCR products by gel electrophoresis to screen for insertions or deletions

(indels).

Sequence the PCR products to confirm the presence of frameshift mutations.

2.2. Western Blot Analysis

Lyse the wild-type and knockout cells and quantify the protein concentration.
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Separate 30 µg of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST.

Incubate the membrane with primary antibodies against LNPEP, NPEPPS, and ANPEP

overnight at 4°C.

Incubate with an HRP-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A loss of

the target protein band in the knockout cells confirms successful knockout.

2.3. Aminopeptidase Activity Assay

Prepare cell lysates from wild-type and knockout cells.

Use commercially available fluorometric assay kits to measure the activity of Leucine

Aminopeptidase and Aminopeptidase N.

For Puromycin-sensitive aminopeptidase, a fluorogenic substrate such as Ala-AMC can be

used.

Measure the fluorescence in a microplate reader and calculate the specific enzyme activity. A

significant reduction in activity in the knockout cells validates the functional loss of the

enzyme.

Protocol 3: Phenotypic Analysis to Mimic Tosedostat
Effects
3.1. Cell Viability Assay

Seed wild-type, knockout, and Tosedostat-treated wild-type cells in 96-well plates.

After 72 hours, add a resazurin-based reagent (e.g., alamarBlue) or perform an MTS assay.

Measure the absorbance or fluorescence to determine the relative number of viable cells.
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3.2. Apoptosis Assay

Treat cells as described above for 48 hours.

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) using a commercially available

kit.

Analyze the stained cells by flow cytometry.

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late

apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

3.3. Cell Cycle Analysis

Treat cells for 24 hours.

Fix the cells in 70% ethanol.

Stain the cells with PI in the presence of RNase A.

Analyze the DNA content by flow cytometry.

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Experimental Workflow: Mimicking Tosedostat with CRISPR-Cas9

1. gRNA Design & Cloning

2. Lentivirus Production

3. Knockout Cell Line Generation

4. Knockout Validation 5. Phenotypic Analysis
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Caption: CRISPR-Cas9 knockout experimental workflow.
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Signaling Pathway of Aminopeptidase Inhibition
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Caption: Aminopeptidase inhibition signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1683859?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8319228/
https://pubmed.ncbi.nlm.nih.gov/8319228/
https://pubmed.ncbi.nlm.nih.gov/21145592/
https://pubmed.ncbi.nlm.nih.gov/21145592/
https://www.researchgate.net/figure/Analysis-of-apoptosis-and-cell-cycle-arrest-in-U937-cells-by-flow-cytometry-Cells-were_fig2_273786868
https://www.benchchem.com/product/b1683859#crispr-cas9-knockout-of-aminopeptidases-to-mimic-tosedostat-effects
https://www.benchchem.com/product/b1683859#crispr-cas9-knockout-of-aminopeptidases-to-mimic-tosedostat-effects
https://www.benchchem.com/product/b1683859#crispr-cas9-knockout-of-aminopeptidases-to-mimic-tosedostat-effects
https://www.benchchem.com/product/b1683859#crispr-cas9-knockout-of-aminopeptidases-to-mimic-tosedostat-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

